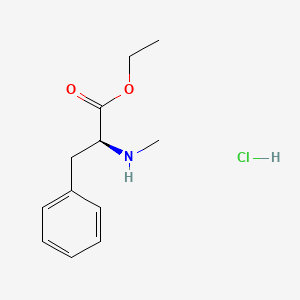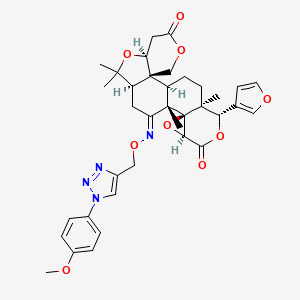
Anti-inflammatory agent 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 7 is a synthetic compound known for its potent anti-inflammatory properties. It has been extensively studied for its ability to inhibit various inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases. This compound is particularly noted for its effectiveness in reducing inflammation without the severe side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 7 typically involves a multi-step process. One common method includes the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields numerous 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Anti-inflammatory agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of Anti-inflammatory agent 7 involves the inhibition of key enzymes and signaling pathways that mediate inflammation. Specifically, it inhibits the activity of cyclooxygenase and lipoxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it modulates the nuclear factor-kappa B signaling pathway, reducing the expression of inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Aspirin: Another nonsteroidal anti-inflammatory drug known for its anti-inflammatory and analgesic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs.
Uniqueness
Anti-inflammatory agent 7 is unique in its ability to inhibit multiple inflammatory pathways simultaneously, providing a broader spectrum of anti-inflammatory activity. Unlike traditional nonsteroidal anti-inflammatory drugs, it has a lower risk of gastrointestinal side effects, making it a safer alternative for long-term use.
Eigenschaften
Molekularformel |
C36H40N4O9 |
|---|---|
Molekulargewicht |
672.7 g/mol |
IUPAC-Name |
(1R,2R,7S,10R,12E,13S,14S,16S,19S,20S)-19-(furan-3-yl)-12-[[1-(4-methoxyphenyl)triazol-4-yl]methoxyimino]-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C36H40N4O9/c1-32(2)25-14-26(38-46-18-21-16-40(39-37-21)22-6-8-23(43-5)9-7-22)34(4)24(35(25)19-45-28(41)15-27(35)48-32)10-12-33(3)29(20-11-13-44-17-20)47-31(42)30-36(33,34)49-30/h6-9,11,13,16-17,24-25,27,29-30H,10,12,14-15,18-19H2,1-5H3/b38-26+/t24-,25-,27-,29-,30+,33-,34-,35+,36+/m0/s1 |
InChI-Schlüssel |
XWIVSBDFMINSRF-KGTPAUPJSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(/C(=N/OCC6=CN(N=N6)C7=CC=C(C=C7)OC)/C[C@@H]8[C@@]39COC(=O)C[C@@H]9OC8(C)C)C |
Kanonische SMILES |
CC1(C2CC(=NOCC3=CN(N=N3)C4=CC=C(C=C4)OC)C5(C(C26COC(=O)CC6O1)CCC7(C58C(O8)C(=O)OC7C9=COC=C9)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


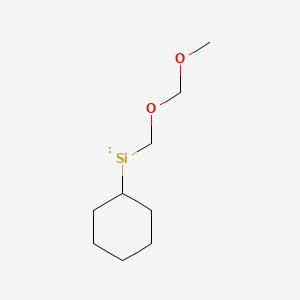
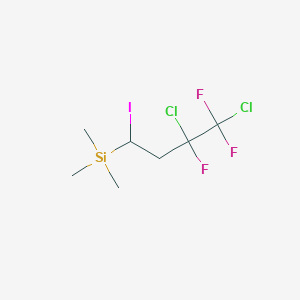
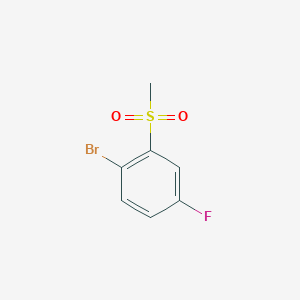
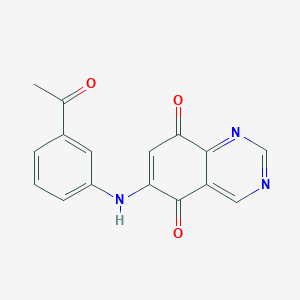
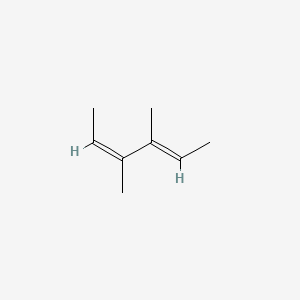

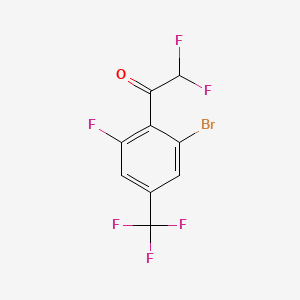

![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
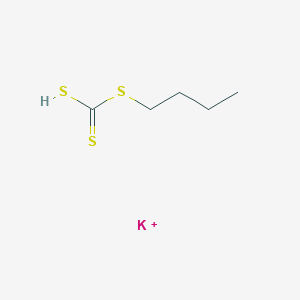
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)


